![molecular formula C14H19Cl2NOS B2759982 2-[(3,4-dichlorophenyl)sulfanyl]-N,N-diisopropylacetamide CAS No. 339097-68-6](/img/structure/B2759982.png)
2-[(3,4-dichlorophenyl)sulfanyl]-N,N-diisopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(3,4-dichlorophenyl)sulfanyl]-N,N-diisopropylacetamide” is a chemical compound with the molecular formula C14H19Cl2NOS . It is a complex organic compound that may have potential applications in various fields .
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions. For instance, the formation of an enolate and its trapping with N-phenyl-bis(trifluoromethanesulfonimide) can lead to a compound that reacts with 3, 4-dichlorophenyl boronic acid to generate a product with a high yield and enantiomeric excess .Molecular Structure Analysis
The molecular structure of “this compound” can be determined using various spectroscopic techniques. The compound has an average mass of 320.278 Da and a monoisotopic mass of 319.056427 Da .Applications De Recherche Scientifique
Sulfonamides and Their Applications
Sulfonamides, including "2-[(3,4-dichlorophenyl)sulfanyl]-N,N-diisopropylacetamide," are explored for various clinical and therapeutic applications due to the primary sulfonamide moiety present in many clinically used drugs. This group of compounds has been investigated for their roles in diuretics, carbonic anhydrase (CA) inhibitors, antiepileptics, and antipsychotics. Specifically, research has highlighted the potential of novel sulfonamides to act as selective antiglaucoma drugs, antitumor agents, and diagnostic tools by targeting specific CA isoforms. The constant need for novel sulfonamides suggests a promising future for these compounds in medicinal chemistry (Carta, Scozzafava, & Supuran, 2012).
Chlorophenols and Environmental Impact
Studies on chlorophenols, which are structurally related to "this compound," have evaluated the consequences of their contamination in the aquatic environment. Chlorophenols are known for their moderate toxic effects on mammalian and aquatic life, with their persistence in the environment depending largely on the presence of adapted microflora capable of biodegrading these compounds. This research underscores the environmental and health implications of chlorophenols and their derivatives, highlighting the need for further investigation into their effects and degradation pathways (Krijgsheld & Gen, 1986).
Toxicity and Degradation Products
Research on the degradation products of chemical warfare agents, including chlorophenols and related compounds, provides insights into the environmental fate and toxicity of such compounds. This includes understanding how degradation processes like hydrolysis, microbial degradation, and photolysis affect the persistence and toxicity of these compounds in the environment. The review highlights the need for comprehensive assessments of the environmental and health impacts of chlorophenols and their derivatives, as well as the development of effective decontamination and mitigation strategies (Munro et al., 1999).
Propriétés
IUPAC Name |
2-(3,4-dichlorophenyl)sulfanyl-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NOS/c1-9(2)17(10(3)4)14(18)8-19-11-5-6-12(15)13(16)7-11/h5-7,9-10H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGDFVOQRVIANT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CSC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

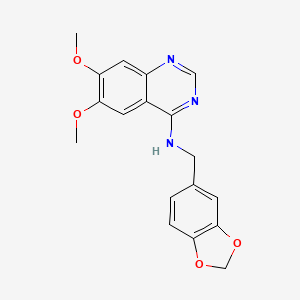
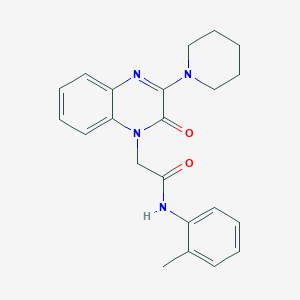
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(6-methoxynaphthalen-2-yl)prop-2-enoate](/img/structure/B2759902.png)
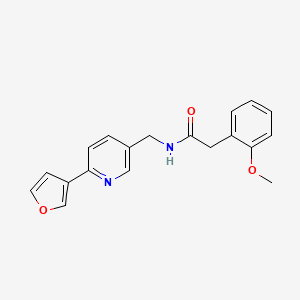



![4-(4-hydroxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2759909.png)
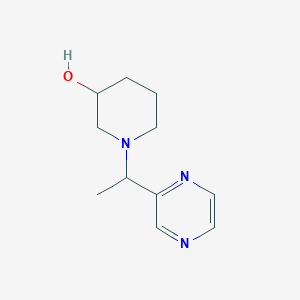

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2759915.png)
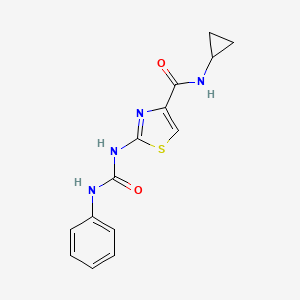
![4-[3-(4-Methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B2759919.png)
